

# alpha-Bromo-2-(trifluoromethyl)-5-chlorotoluene characterization data

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## Compound of Interest

**Compound Name:** 5-Chloro-2-(trifluoromethyl)benzyl  
bromide

**Cat. No.:** B1303404

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## Technical Guide: $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and synthesis of  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene. Due to the limited availability of direct experimental data in the public domain, this guide also includes predicted characterization data based on established chemical principles and analysis of analogous compounds.

## Core Characterization Data

A summary of the available and predicted physicochemical properties of  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene is presented below.

Property	Value	Source
Chemical Name	$\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene	N/A
Synonym(s)	5-Chloro-2-(trifluoromethyl)benzyl bromide	N/A
CAS Number	261763-24-0	N/A
Molecular Formula	$C_8H_5BrClF_3$	N/A
Molecular Weight	273.48 g/mol	N/A
Boiling Point	224 °C	<a href="#">[1]</a>
Density	1.359 g/mL	<a href="#">[1]</a>
Predicted $^1H$ NMR	See Table 2	N/A
Predicted $^{13}C$ NMR	See Table 3	N/A
Predicted Mass Spec.	See Figure 2	N/A

## Synthesis

The most plausible synthetic route to  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene is via the free-radical bromination of 5-chloro-2-(trifluoromethyl)toluene. This method is a well-established procedure for the benzylic halogenation of toluene derivatives.

## Experimental Protocol: Synthesis of $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene

This protocol is based on general procedures for free-radical bromination of substituted toluenes.

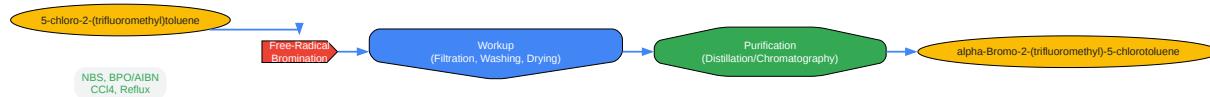
### Materials:

- 5-chloro-2-(trifluoromethyl)toluene
- N-Bromosuccinimide (NBS)

- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-(trifluoromethyl)toluene (1.0 eq) in CCl<sub>4</sub>.
- Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq) to the solution.
- Heat the reaction mixture to reflux. The reaction can be initiated by UV light if a photochemical initiator is used.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene.

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Caption: Synthetic workflow for  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene.

## Predicted Characterization Data

### Predicted NMR Data

The following tables outline the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene. These predictions are based on established substituent effects on aromatic rings and data from structurally similar compounds.

Table 2: Predicted  $^1\text{H}$  NMR Data

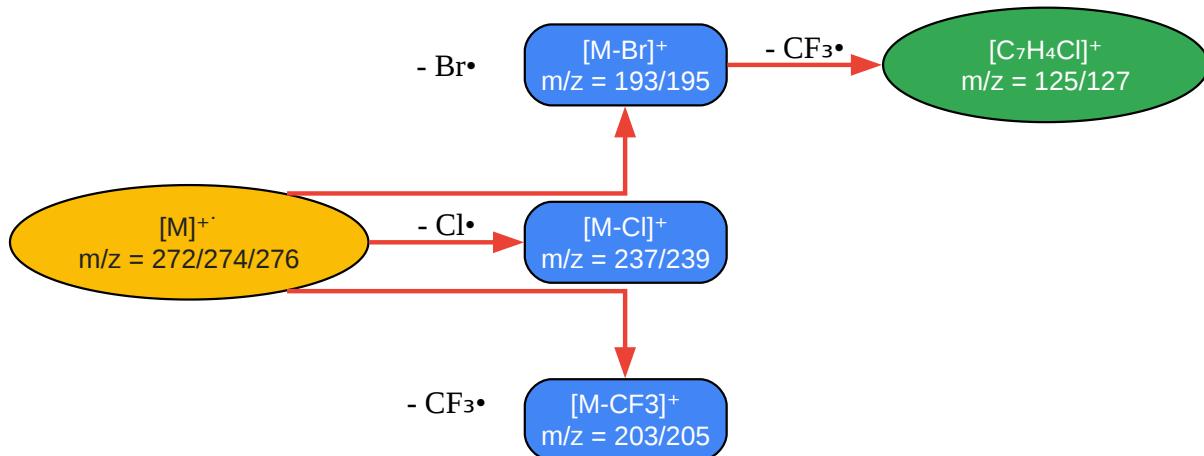
Protons	Predicted Chemical Shift (ppm)	Multiplicity
CH <sub>2</sub> Br	4.5 - 4.7	s
Ar-H (position 6)	7.6 - 7.8	d
Ar-H (position 4)	7.4 - 7.6	dd
Ar-H (position 3)	7.3 - 7.5	d

Table 3: Predicted  $^{13}\text{C}$  NMR Data

Carbon	Predicted Chemical Shift (ppm)
C-Br	30 - 35
C-CF <sub>3</sub>	120 - 130 (q)
CF <sub>3</sub>	122 - 126 (q)
C-Cl	133 - 136
C-1	138 - 142
Aromatic CH	125 - 135

## Predicted Mass Spectrometry Fragmentation

The electron ionization mass spectrum of  $\alpha$ -Bromo-2-(trifluoromethyl)-5-chlorotoluene is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and the trifluoromethyl group.



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Caption: Predicted EI-MS fragmentation pathway.

Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted based on theoretical principles and data from analogous compounds. Experimental verification is required for confirmation.

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## References

- 1. rsc.org [rsc.org]
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